molecular formula C10H22ClNO2 B13182453 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride

Cat. No.: B13182453
M. Wt: 223.74 g/mol
InChI Key: ZJNJGPNTSFJYQJ-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-(propan-2-yloxy)ethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its reactivity and applications.

Biological Activity

4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of molecules. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClN2O2C_{12}H_{19}ClN_2O_2. The compound features a piperidine ring substituted with an ethoxy group, which is further substituted with a propan-2-yloxy moiety. This structural arrangement is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₉ClN₂O₂
Molecular Weight250.74 g/mol
IUPAC NameThis compound

The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds in the piperidine class often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

  • Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which could enhance cholinergic signaling and may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : Piperidine compounds are known to modulate various receptors, including serotonin and dopamine receptors, which could influence mood and cognitive functions .

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Neuroprotective Effects : Studies indicate that piperidine derivatives may protect neuronal cells from apoptosis and oxidative stress, suggesting a role in neuroprotection.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing insights into the potential effects of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that a related piperidine compound significantly reduced neuronal death in models of oxidative stress. This suggests that modifications to the piperidine ring can enhance neuroprotective properties .
  • Anticancer Activity : Another study focused on a series of piperidine derivatives that showed potent anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cell proliferation .
  • Enzyme Inhibition : Research indicated that certain piperidine derivatives could inhibit drug-metabolizing enzymes, thereby increasing the bioavailability of co-administered drugs .

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

4-(2-propan-2-yloxyethoxy)piperidine;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2)12-7-8-13-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H

InChI Key

ZJNJGPNTSFJYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC1CCNCC1.Cl

Origin of Product

United States

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